![molecular formula C22H22F3N3O3S2 B1674236 N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide CAS No. 1714146-59-4](/img/structure/B1674236.png)
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide
Overview
Description
BRD9 contains a single bromodomain and has five isoforms that are produced by alternative splicing. It is thought to function in chromatin remodeling as part of the SWI/SNF complex. I-BRD9 is a BRD9 bromodomain inhibitor with a pIC50 value of 7.3 and a pKd value of 8.7. It displays 700-fold greater selectivity over the tandem bromodomain-containing BET family of proteins and 200-fold selectivity over the highly homologous BRD7 bromodomain. This compound has been used to identify genes regulated by BRD9 in Kasumi-1 cells involved in cancer and immune response signaling. See the Structural Genomics Consortium (SGC) website for more information.
I-BRD9 is a bromodomain-containing protein 9 (BRD9) inhibitor which belong to class of (BET) inhibitors that have shown potent anti-inflammatory and anticancer properties.
I-BRD9 is developed from thienopyridone scaffold. It can also be used as an identifier for BRD9 regulated gene in Kasumi-1 cells involved in oncology and immune response pathways.
Scientific Research Applications
Cancer Research
I-BRD9 has shown promise in cancer research due to its ability to selectively inhibit the BRD9 protein. This protein is involved in the function of the chromatin-remodeling complex ncBAF, which plays a crucial role in modulating gene expression and controlling cellular processes . The inhibition of BRD9 is particularly significant in forms of cancer where BRD9 is overexpressed, offering a new avenue for targeted cancer therapy.
Gene Regulation Studies
The compound serves as a tool to study gene regulation. By inhibiting BRD9, I-BRD9 can help identify genes regulated by this protein, particularly in Kasumi-1 cells. These genes are involved in oncology and immune response pathways, making I-BRD9 a valuable resource for understanding the genetic underpinnings of these critical areas .
Development of PROTACs
I-BRD9’s structure and activity relationship has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). These are molecules designed to degrade specific proteins, offering a novel approach to drug discovery. The specificity of I-BRD9 for BRD9 makes it an excellent candidate for creating PROTACs that can target and degrade this protein .
Epigenetics
As a bromodomain inhibitor, I-BRD9 has applications in epigenetics, where it can be used to study the role of histone modifications in gene expression. Bromodomains like BRD9 recognize acetylated lysine residues on histone tails, and their inhibition can reveal the impact of these epigenetic marks on cellular processes .
Inflammatory Diseases
Research into the anti-inflammatory properties of bromodomain inhibitors suggests that I-BRD9 could be used to explore treatments for inflammatory diseases. By modulating the activity of genes involved in inflammation, I-BRD9 may contribute to the development of new anti-inflammatory drugs .
Drug Discovery and Design
I-BRD9’s selective inhibition of BRD9 makes it a powerful tool in drug discovery and design. Its high selectivity and efficacy provide a starting point for designing new drugs that can target specific proteins implicated in various diseases, with a focus on minimizing off-target effects .
Chromatin Dynamics
The compound can be used to investigate the dynamics of chromatin structure and function. By affecting the activity of BRD9, researchers can gain insights into how chromatin remodeling influences DNA accessibility and gene transcription, which is fundamental to understanding cellular function .
Leukemia Treatment
Given its role in gene regulation and expression, I-BRD9 has potential applications in the treatment of leukemia. By targeting the BRD9 bromodomain, it may be possible to develop therapies that specifically combat leukemia cells, offering hope for more effective treatments .
Mechanism of Action
Target of Action
I-BRD9, also known as N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-7-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide, is a potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex . It plays a critical role in gene expression regulation by selectively recognizing and binding to acetylated lysine residues, particularly in histones .
Mode of Action
I-BRD9 interacts with BRD9, inhibiting its function . This interaction disrupts the ability of BRD9 to recognize and bind to acetylated lysine residues, thereby altering gene expression . The inhibition of BRD9 by I-BRD9 has been shown to downregulate certain genes in
properties
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.